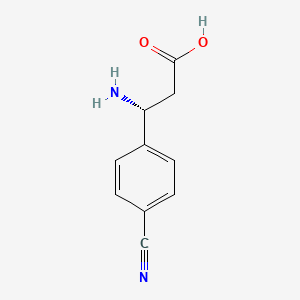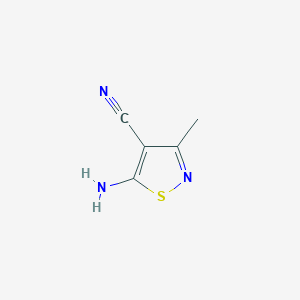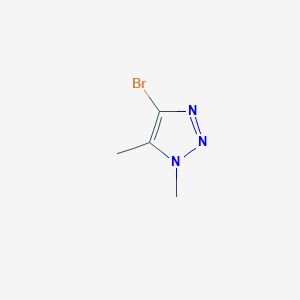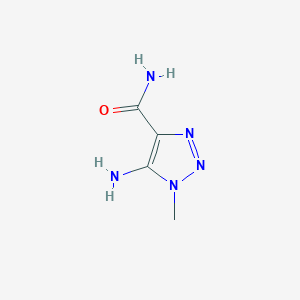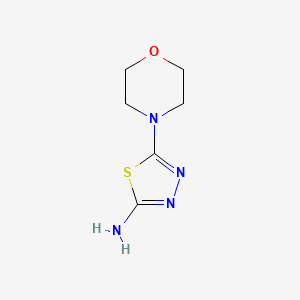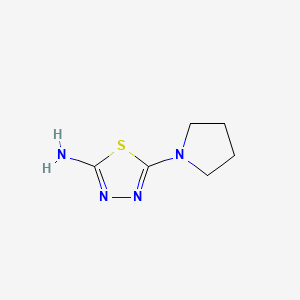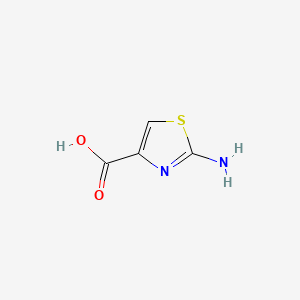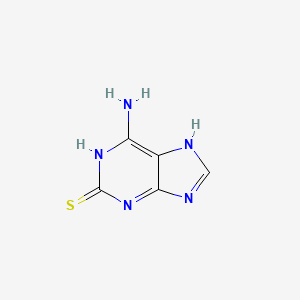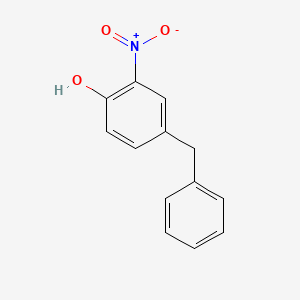
4-Benzyl-2-nitrophenol
描述
4-Benzyl-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a benzyl group attached to the fourth position of the phenol ring and a nitro group at the second position
作用机制
Target of Action
4-Benzyl-2-nitrophenol primarily targets aromatic compounds in a process known as nucleophilic aromatic substitution . This compound serves as a synthetic precursor for constructing fluorescent ion indicators .
Mode of Action
The mode of action of this compound involves a nucleophilic aromatic substitution reaction, where one of the substituents in an aromatic ring is replaced by a nucleophile . This process is facilitated by the presence of strongly electron-attracting groups such as NO2 and very strongly basic nucleophilic reagents .
Biochemical Pathways
The biochemical pathways affected by this compound involve the catabolism of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Pharmacokinetics
Related compounds like 2,4-dinitrophenol have been studied, and they exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The result of the action of this compound is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the mechanochemical hydrogenation of 4-nitrophenol was examined in a ball mill reactor, where hydrogen gas flows through the reactor at ambient temperature and pressure in the presence of a Pd/C catalyst and acetic anhydride . Under optimized conditions, simultaneous hydrogenation and acetylation in one pot increased paracetamol selectivity by avoiding undesirable side reactions of 4-aminophenol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-nitrophenol can be achieved through several methods. One common approach involves the nitration of 4-benzylphenol. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the phenol ring.
Another method involves the Friedel-Crafts alkylation of 2-nitrophenol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of this compound through the substitution of the hydrogen atom at the fourth position of the phenol ring with a benzyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
4-Benzyl-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid).
Major Products
Reduction: 4-Benzyl-2-aminophenol.
Oxidation: 4-Benzyl-2-nitroquinone.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Benzyl-2-nitrophenol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its potential biological activity.
Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Catalysis: It acts as a catalyst or catalyst precursor in various chemical reactions.
相似化合物的比较
Similar Compounds
4-Nitrophenol: Similar structure but lacks the benzyl group.
2-Nitrophenol: Nitro group at the ortho position instead of the para position.
4-Benzylphenol: Lacks the nitro group.
Uniqueness
4-Benzyl-2-nitrophenol is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
属性
IUPAC Name |
4-benzyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIBMYMEBYRTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354900 | |
| Record name | 4-benzyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37021-63-9 | |
| Record name | 4-benzyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

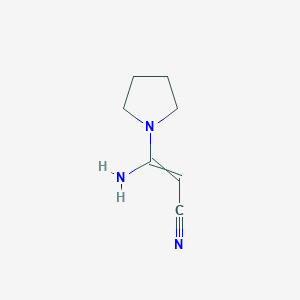

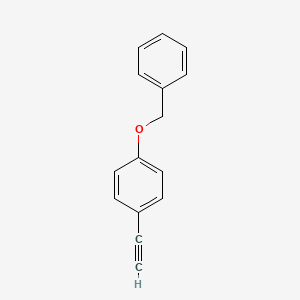
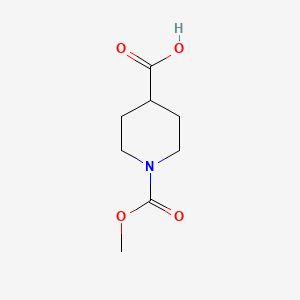
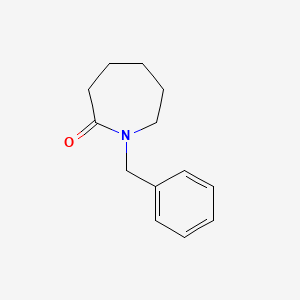
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)
